2-[3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDO]ACETIC ACID
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Overview
Description
2-[3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDO]ACETIC ACID is a compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDO]ACETIC ACID typically involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation. This reaction leads to the formation of 3-amino-3,4-dihydroquinazolin-4-one, which is then acylated with succinic anhydride to yield the desired compound . The reaction conditions are optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using water as a solvent and avoiding hazardous reagents, are often applied to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDO]ACETIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities .
Scientific Research Applications
2-[3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDO]ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-cancer and anti-microbial properties.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDO]ACETIC ACID involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and pathways that are crucial for the survival of cancer cells and microbes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide
- N-(4-oxoquinazolin-3-yl)succinamic acid derivatives
- 2-(3-substituted-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-diones
Uniqueness
2-[3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDO]ACETIC ACID is unique due to its specific structural features, which confer distinct biological activities. Its ability to form stable complexes with various biological targets makes it a valuable compound for drug design .
Properties
IUPAC Name |
2-[3-(4-oxoquinazolin-3-yl)propanoylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c17-11(14-7-12(18)19)5-6-16-8-15-10-4-2-1-3-9(10)13(16)20/h1-4,8H,5-7H2,(H,14,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDPMTFWDPEDMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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